3-Butyl-7-hydroxy-4-methylchromen-2-one

CYP2A6 inhibition Enzyme kinetics Smoking cessation

3-Butyl-7-hydroxy-4-methylchromen-2-one (CAS 53666-73-2) is a synthetic coumarin derivative characterized by a butyl group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position of the chromen-2-one scaffold. This 7-hydroxy-4-methylcoumarin core is a privileged structure in medicinal chemistry, known for diverse biological activities including enzyme inhibition and antifungal properties.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 53666-73-2
Cat. No. B15470467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-7-hydroxy-4-methylchromen-2-one
CAS53666-73-2
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
InChIInChI=1S/C14H16O3/c1-3-4-5-12-9(2)11-7-6-10(15)8-13(11)17-14(12)16/h6-8,15H,3-5H2,1-2H3
InChIKeyNAYSXHKASBQZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-7-hydroxy-4-methylchromen-2-one (CAS 53666-73-2): A Specialized 3-Alkyl Coumarin for CYP2A6 Research and Antifungal Screening


3-Butyl-7-hydroxy-4-methylchromen-2-one (CAS 53666-73-2) is a synthetic coumarin derivative characterized by a butyl group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position of the chromen-2-one scaffold [1]. This 7-hydroxy-4-methylcoumarin core is a privileged structure in medicinal chemistry, known for diverse biological activities including enzyme inhibition and antifungal properties [2]. The specific 3-butyl substitution pattern differentiates it from simpler analogs like 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and is part of a series investigated for pesticide development [3].

Why 4-Methylumbelliferone Cannot Substitute for 3-Butyl-7-hydroxy-4-methylchromen-2-one in CYP2A6 Inhibition Studies


Generic substitution within the 7-hydroxy-4-methylcoumarin class is precluded by the profound impact of the 3-alkyl chain on target selectivity and potency. While 7-hydroxy-4-methylcoumarin itself is a known substrate and scaffold, its lack of a 3-substituent renders it ineffective as a CYP2A6 inhibitor compared to 3-alkyl derivatives [1]. The 3-butyl group specifically contributes to the hydrophobic interactions necessary for binding to the CYP2A6 active site, a feature absent in the unsubstituted parent compound. This is evidenced by the differential inhibitory activities reported for various 4-methylcoumarins, where only specific substitution patterns yield significant enzyme inhibition [1]. Therefore, for research targeting CYP2A6-mediated metabolism or selective inhibition, the 3-butyl derivative offers a distinct mechanistic profile that cannot be replicated by simpler 7-hydroxy-4-methylcoumarins.

Quantitative Differentiation of 3-Butyl-7-hydroxy-4-methylchromen-2-one from its Closest Analogs


CYP2A6 Inhibitory Potency: Irreversible Inhibition Profile vs. Methoxsalen

3-Butyl-7-hydroxy-4-methylchromen-2-one demonstrates irreversible inhibition of the CYP2A6 enzyme in human liver microsomes, with a reported Ki of 2.90E+4 nM (29 µM) [1]. This is in contrast to the known CYP2A6 substrate 7-hydroxycoumarin, which does not exhibit this inhibitory profile. While the standard inhibitor methoxsalen is more potent, its clinical utility is limited by concurrent CYP3A4 inhibition, a liability that newer 3-alkyl coumarin derivatives are designed to overcome through structural selectivity [2]. The irreversible binding mode suggests that the 3-butyl chain facilitates mechanism-based inhibition, a feature not possible with the 3-unsubstituted parent compound, 7-hydroxy-4-methylcoumarin.

CYP2A6 inhibition Enzyme kinetics Smoking cessation

Antifungal Activity: Potency of 3-Butyl Series Against Phytopathogenic Fungi

Within the 3-n-butyl-7-hydroxy-4-methylcoumarin series, the core 3-butyl-7-hydroxy-4-methylchromen-2-one serves as the parent scaffold for potent antifungal agents. A direct comparative study on phytopathogenic fungi demonstrated that the 6-n-pentyl derivative of this core possessed the strongest toxicity, with a clear structure-activity relationship (SAR) showing that antifungal activity is enhanced by the addition of a 6-alkyl chain to the 3-butyl base structure [1]. This establishes the 3-butyl derivative as a critical intermediate with measurable, albeit lower, baseline activity, directly leading to more potent agrochemical leads.

Antifungal Phytopathology Structure-Activity Relationship

Binding Affinity Comparison: CYP2A6 IC50 Profile

Data from BindingDB indicates that 3-butyl-7-hydroxy-4-methylchromen-2-one exhibits an IC50 value of 50 nM in a CYP2A6 inhibition assay after a 30-minute preincubation [1]. A structurally related analog, CHEMBL1922273, displayed a significantly higher (less potent) IC50 of 200 nM under similar assay conditions [2]. The 4-fold difference in potency highlights the critical role of specific 3-alkyl substitution in achieving high-affinity CYP2A6 binding and inhibition within human liver microsomes.

Binding affinity Microsomal stability Drug metabolism

Primary Research Applications for 3-Butyl-7-hydroxy-4-methylchromen-2-one Based on Quantitative Evidence


Lead Optimization in Selective CYP2A6 Inhibitor Development

The demonstrated irreversible inhibition of CYP2A6 (Ki = 29 µM) and high potency (IC50 = 50 nM) make this compound a superior lead scaffold for medicinal chemistry programs targeting smoking cessation. Its structure allows for systematic SAR studies to enhance selectivity over CYP3A4, overcoming the key limitation of the clinical agent methoxsalen [1]. Research groups can procure this compound to synthesize focused libraries aimed at improving metabolic stability while retaining the irreversible binding mechanism.

Development of 6-Alkyl Substituted Antifungal Agents for Agriculture

As the core scaffold for a series of potent agricultural fungicides, this compound is the essential starting material for synthesizing 6-alkyl derivatives. The published SAR indicates that fungicidal activity against pathogens like Rhizoctonia solani is maximized with a 6-pentyl substituent [2]. Agrochemical discovery teams can utilize this compound as a building block to generate next-generation, coumarin-based fungicides, with the knowledge that the 3-butyl group is a prerequisite for the series' activity.

Probe for CYP2A6-Mediated Drug-Drug Interaction (DDI) Studies

In preclinical drug metabolism, this compound's potent CYP2A6 inhibition (IC50 = 50 nM) can be leveraged as a tool inhibitor to assess the contribution of CYP2A6 to the metabolism of new chemical entities (NCEs). Its irreversible binding profile is particularly useful for reaction phenotyping assays where a sustained inhibitory effect is required, helping to deconvolute complex metabolic pathways in human liver microsomes [1].

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